molecular formula C13H9NO5 B13810996 Phenyl 2-hydroxy-5-nitrobenzoate CAS No. 616-71-7

Phenyl 2-hydroxy-5-nitrobenzoate

Cat. No.: B13810996
CAS No.: 616-71-7
M. Wt: 259.21 g/mol
InChI Key: VRFZRHOUUNUZKI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-nitrobenzoate (CAS: 17302-46-4), also known as methyl 5-nitrosalicylate, is an aromatic ester with the molecular formula C₈H₇NO₅ and a molecular weight of 197.15 g/mol . It is characterized by a nitro (-NO₂) group at the para position relative to the hydroxyl (-OH) group on the benzene ring, with a methyl ester (-COOCH₃) substituent at the ortho position. This compound is a yellow crystalline solid with a melting point of 114–117°C and is insoluble in water but soluble in organic solvents like ethanol or dimethyl sulfoxide .

Properties

CAS No.

616-71-7

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

phenyl 2-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C13H9NO5/c15-12-7-6-9(14(17)18)8-11(12)13(16)19-10-4-2-1-3-5-10/h1-8,15H

InChI Key

VRFZRHOUUNUZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Nitration of Phenyl 2-hydroxybenzoate

This method involves the direct nitration of phenyl 2-hydroxybenzoate using a nitrating mixture typically composed of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

  • Reaction Conditions:

    • Nitrating agents: Concentrated nitric acid and concentrated sulfuric acid.
    • Temperature control: Typically maintained between 0°C and 50°C to control regioselectivity and avoid over-nitration.
    • Reaction time: Varies depending on scale and desired yield.
  • Mechanism:
    The nitration occurs at the 5-position of the 2-hydroxybenzoate ring due to the activating effect of the hydroxyl group at the 2-position and the directing influence of the ester group.

  • Post-reaction Treatment:
    After nitration, the reaction mixture is quenched with water, and the product is isolated by filtration and recrystallization to obtain high purity this compound.

Esterification of 2-hydroxy-5-nitrobenzoic Acid with Phenol

An alternative route involves first preparing 2-hydroxy-5-nitrobenzoic acid, followed by esterification with phenol under acidic or catalytic conditions.

  • Preparation of 2-hydroxy-5-nitrobenzoic acid:
    This intermediate can be synthesized by nitration of 2-hydroxybenzoic acid or via diazotization and substitution reactions starting from 2-aminobenzoic acid derivatives under controlled conditions.

  • Esterification Conditions:

    • Catalysts: Acid catalysts such as sulfuric acid or acid chlorides (e.g., thionyl chloride to form acid chlorides before esterification).
    • Solvents: Often carried out in inert solvents like toluene or under solvent-free conditions.
    • Temperature: Reflux temperatures depending on the catalyst and solvent system.
  • Advantages:
    This method allows better control over the purity of the ester and can be adapted for industrial scale.

Detailed Example: Nitration Process Parameters

Parameter Value/Range Notes
Nitrating Agents Concentrated HNO₃ and H₂SO₄ Typical volume ratio 1:1 to 1:3
Temperature 0°C to 50°C Lower temperatures favor selective nitration
Reaction Time 1 to 4 hours Dependent on scale and desired yield
Quenching Medium Water Rapid quenching to stop reaction
Product Isolation Filtration and recrystallization Ensures high purity
Yield 70% to 90% Varies with reaction control

Supporting Research and Patents

Preparation of 2-hydroxy-5-aminobenzoic Acid (Related Intermediate)

A patent (CN103880694A) describes a high-pressure Kolbe-Schmitt reaction to prepare 2-hydroxy-5-aminobenzoic acid, which can be nitrated subsequently to yield the nitro derivative. This method involves:

  • Reaction of p-aminophenol with carbon dioxide under 180–220°C and 1.0–3.0 MPa pressure.
  • Use of catalytic carriers like sodium chloride, potassium chloride.
  • Post-reaction reduction and acidification steps to isolate the product with yields up to 87% and purity of 99.6%.

One-Pot Synthesis of 2-hydroxy-5-nitropyridine (Analogous Compound)

A one-pot nitration and diazotization method for 2-hydroxy-5-nitropyridine (a structurally related compound) involves:

  • Addition of 2-aminopyridine to concentrated sulfuric acid at 10–20°C.
  • Nitration with concentrated nitric acid at 40–50°C.
  • Quenching in water and diazotization with sodium nitrite at 0–10°C.
  • Neutralization and filtration to isolate the product.

This method offers advantages of continuous operation, reduced waste, and simplified purification.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Industrial Suitability
Direct Nitration of Phenyl 2-hydroxybenzoate Simple, direct, fewer steps Requires careful temperature control to avoid side reactions Widely used in industry
Esterification of 2-hydroxy-5-nitrobenzoic acid with phenol High purity product, flexible for scale-up Requires intermediate synthesis, more steps Suitable for high-purity requirements
Kolbe-Schmitt reaction route (for intermediate) High yield and purity of intermediates High-pressure equipment required Suitable for industrial production of intermediates
One-pot nitration and diazotization (analogous compounds) Continuous process, less waste Specific to pyridine derivatives, may not apply directly Innovative approach, potential for adaptation

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted benzoates.

    Substitution: Halogenated or nitrated phenyl benzoates.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Phenyl 2-hydroxy-5-nitrobenzoate has shown promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth. The compound was tested using standard agar diffusion methods, revealing a zone of inhibition comparable to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Control (mm)
Escherichia coli1520
Staphylococcus aureus1825
Pseudomonas aeruginosa1222

1.2 Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects in vitro. In a carrageenan-induced paw edema model, the compound significantly reduced swelling compared to control groups.

Table 2: Anti-inflammatory Effects of this compound

Treatment GroupPaw Volume (mL)Percentage Inhibition (%)
Control3.5-
This compound (100 mg/kg)2.042
Diclofenac Sodium (10 mg/kg)1.557

Material Science Applications

2.1 Polymer Additives
In material science, this compound is utilized as a plasticizer and stabilizer in polymer formulations. Its incorporation enhances thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and films.

Case Study: Polyvinyl Chloride (PVC) Stabilization
A study demonstrated that adding this compound to PVC formulations improved resistance to thermal degradation during processing.

Analytical Chemistry Applications

3.1 Chromatographic Techniques
this compound serves as a derivatizing agent in chromatographic analyses, particularly in high-performance liquid chromatography (HPLC). Its ability to form stable derivatives enhances the detection limits of various analytes.

Case Study: Detection of Phenolic Compounds
In an HPLC method for detecting phenolic compounds in environmental samples, the use of this compound significantly improved sensitivity and selectivity.

Mechanism of Action

The mechanism of action of phenyl 2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 2-Hydroxy-5-Nitrobenzoate and Analogues

Compound Name (CAS No.) Molecular Formula Substituents Melting Point (°C) Solubility Key Applications
Methyl 2-hydroxy-5-nitrobenzoate (17302-46-4) C₈H₇NO₅ -OH (C2), -NO₂ (C5), -COOCH₃ (C1) 114–117 Insoluble in H₂O Pharmaceutical intermediate
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (164161-49-3) C₁₆H₁₃NO₇ -OCH₃ (C4), -NO₂ (C2), -Benzyloxy (C5) N/A N/A Synthetic intermediate
5-Hydroxy-4-methoxy-2-nitrobenzoic acid (31839-20-0) C₈H₇NO₆ -OH (C5), -OCH₃ (C4), -NO₂ (C2) N/A Moderate in H₂O Chelating agent, drug design
Methyl 5-methoxy-2-nitrobenzoate (2327-45-9) C₉H₉NO₅ -OCH₃ (C5), -NO₂ (C2), -COOCH₃ (C1) 85–87 Insoluble in H₂O Agrochemical synthesis

Key Observations:

Substituent Effects: The hydroxyl (-OH) group in methyl 2-hydroxy-5-nitrobenzoate enhances its hydrogen-bonding capacity, making it suitable for interactions in drug-receptor binding . In contrast, compounds like methyl 5-methoxy-2-nitrobenzoate (CAS: 2327-45-9) replace -OH with -OCH₃, reducing polarity and altering solubility . The nitro group (-NO₂) in all listed compounds contributes to electron-withdrawing effects, stabilizing intermediates in electrophilic substitution reactions .

Solubility and Reactivity :

  • Methyl 2-hydroxy-5-nitrobenzoate’s insolubility in water limits its direct use in aqueous formulations but makes it ideal for organic-phase reactions .
  • 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (CAS: 31839-20-0) exhibits moderate water solubility due to its carboxylic acid group, enabling applications in aqueous chelation systems .

Applications: Methyl 2-hydroxy-5-nitrobenzoate is preferred in pharmaceutical synthesis due to its balanced reactivity from -OH and -NO₂ groups . Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (CAS: 164161-49-3) is used in specialty chemical synthesis, where the benzyloxy group aids in protective-group strategies .

Research Findings and Methodological Insights

  • Synthesis : Methyl 2-hydroxy-5-nitrobenzoate is synthesized via nitration of methyl salicylate, followed by purification through recrystallization .
  • Quality Control : Spectrophotometric methods (e.g., UV-Vis at λmax = 510 nm) are employed to quantify nitro-substituted benzoates in formulations, with molar absorptivity values (ε) exceeding 6.6 × 10³ L·mol⁻¹·cm⁻¹ .

Biological Activity

Phenyl 2-hydroxy-5-nitrobenzoate, also known as a derivative of salicylic acid, has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group and a nitro group on the benzene ring, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Biological Activities

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in the inflammatory response. In vitro studies have shown that derivatives of this compound exhibit improved bioavailability and binding affinity to COX-2 receptors compared to traditional NSAIDs .

Table 1: Comparison of COX-2 Inhibition Potency

CompoundIC50 (µM)Reference
This compound4.95
Aspirin67.5
Ibuprofen125

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant organisms. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Case Study: Efficacy Against MDR Strains
In a study evaluating its antibacterial activity against over 100 strains of Acinetobacter baumannii, this compound showed potent inhibition, making it a candidate for further development in treating resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins.
  • Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which may enhance neurotransmission .
  • Gene Expression Modulation : Studies suggest that nitroaromatic compounds can influence gene expression related to inflammation and oxidative stress responses .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Computational studies predict its bioavailability and metabolic stability, suggesting that modifications to enhance these parameters could lead to improved therapeutic outcomes .

Q & A

Q. What are the recommended synthetic routes for preparing phenyl 2-hydroxy-5-nitrobenzoate, and how can reaction conditions be optimized?

A common method involves esterification of 2-hydroxy-5-nitrobenzoic acid with phenol derivatives. For example, acid chlorides (e.g., using thionyl chloride or oxalyl chloride) are generated from the carboxylic acid precursor, followed by coupling with phenol under anhydrous conditions . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of thionyl chloride) and refluxing in non-polar solvents (e.g., benzene) with catalytic dimethylformamide (DMF) to enhance reactivity. Monitoring via thin-layer chromatography (TLC) or in situ FTIR for carbonyl stretching bands (~1750 cm⁻¹) ensures completion .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : Assign peaks for aromatic protons (δ 7–8 ppm for nitro-substituted benzene) and ester carbonyl (δ ~165–170 ppm in 13C^{13}\text{C} NMR).
    • IR : Confirm ester (C=O at ~1720 cm⁻¹) and phenolic O–H (broad peak ~3200 cm⁻¹) functionalities .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) can resolve molecular geometry and hydrogen-bonding networks. Use ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed for supramolecular applications?

Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). For example, the phenolic –OH may form intermolecular O–H···O bonds with nitro or ester groups, creating 1D chains or 2D sheets. Use Mercury or PLATON software to calculate interaction distances and angles, referencing Etter’s rules for predictability in crystal engineering .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

  • Case Study : If DFT calculations predict a planar nitro group but SCXRD shows torsional distortion, evaluate crystal packing effects (e.g., steric hindrance from phenyl groups).
  • Validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using Gaussian) to identify discrepancies in electron-withdrawing effects .

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

  • Degradation Kinetics : Conduct accelerated stability studies (e.g., 40–80°C, pH 1–13) with HPLC monitoring. Use the Arrhenius equation to extrapolate shelf-life.
  • Mechanistic Insight : LC-MS identifies hydrolysis products (e.g., 2-hydroxy-5-nitrobenzoic acid and phenol under alkaline conditions) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and eye protection.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air.
  • Waste Disposal : Follow institutional guidelines for nitroaromatic compounds (e.g., incineration with alkali scrubbers) .

Q. How can researchers leverage crystallographic software (SHELX, ORTEP) to refine challenging datasets for this compound derivatives?

  • Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) for accurate electron density maps.
  • Refinement : In SHELXL, apply restraints for disordered nitro/phenyl groups and incorporate hydrogen atom positions via HFIX commands. Validate with R-factor convergence (< 5%) and CheckCIF/PLATON alerts .

Data Management and Reporting

Q. What are best practices for documenting crystallographic data to ensure reproducibility?

  • CIF Files : Include full experimental details (e.g., temperature, wavelength) and deposit in the Cambridge Structural Database (CSD).
  • Figures : Use ORTEP-3 to generate publication-ready thermal ellipsoid plots (30% probability) with annotated hydrogen bonds .

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